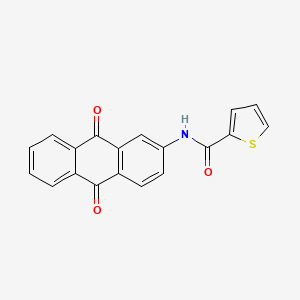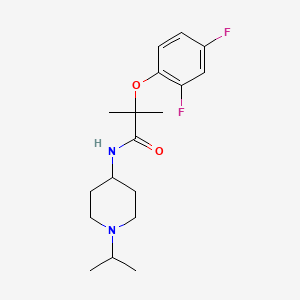![molecular formula C18H20N6 B4931319 N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine](/img/structure/B4931319.png)
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine, also known as MPMP, is a chemical compound that has been extensively studied for its potential use in treating various diseases. MPMP is a pyrazinamide analog that has shown promising results in scientific research studies.
作用機序
The exact mechanism of action of N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. In cancer research, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase, which is involved in DNA repair. In tuberculosis research, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to inhibit the activity of the enzyme InhA, which is involved in the biosynthesis of mycolic acids, a component of the bacterial cell wall. In malaria research, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of folate, a necessary nutrient for the parasite.
Biochemical and Physiological Effects:
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to have a variety of biochemical and physiological effects in scientific research studies. In cancer research, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, the formation of new blood vessels. In tuberculosis research, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to inhibit bacterial growth and reduce the bacterial load in infected animals. In malaria research, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to inhibit parasite growth and reduce the parasitemia, the level of parasites in the blood.
実験室実験の利点と制限
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has several advantages and limitations for use in laboratory experiments. One advantage is that it has shown potent activity against a variety of diseases, making it a versatile compound for research. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that the synthesis of N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine is complex and requires specialized expertise and equipment. Another limitation is that N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine. One direction is to further investigate its potential use in treating cancer, tuberculosis, and malaria, as well as other diseases. Another direction is to develop more efficient and cost-effective synthesis methods for N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine. Additionally, future research could focus on optimizing the dosing and delivery of N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine to maximize its therapeutic potential. Overall, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has shown great promise as a potential treatment for a variety of diseases, and further research is needed to fully explore its potential.
合成法
The synthesis of N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various chemicals and reagents, and it requires a high level of expertise and precision. The exact synthesis method for N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine is proprietary information and is not publicly available.
科学的研究の応用
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been studied extensively for its potential use in treating various diseases, including cancer, tuberculosis, and malaria. In cancer research, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In tuberculosis research, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to have potent antimicrobial activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. In malaria research, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to inhibit the growth of the Plasmodium falciparum parasite, which causes malaria.
特性
IUPAC Name |
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-24(12-7-16-6-2-3-8-20-16)18-15(5-4-9-22-18)13-23-17-14-19-10-11-21-17/h2-6,8-11,14H,7,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXOQXODAZXHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CNC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931263.png)
![methyl 4-(5-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4931274.png)
![4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B4931281.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4931292.png)



![5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4931331.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4931337.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4931341.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931348.png)